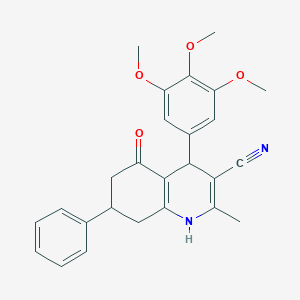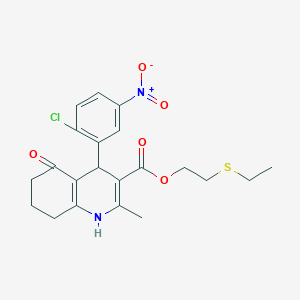![molecular formula C19H21NO3 B4983147 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as PAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAP-1 belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one inhibits the NF-κB pathway and the production of pro-inflammatory cytokines. In neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one protects neurons by activating the Nrf2 pathway and inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its therapeutic potential. In addition, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one in lab experiments include its low toxicity, high bioavailability, and diverse biological activities. However, the limitations of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one include its limited solubility in water and its potential for non-specific interactions with other molecules. In addition, the mechanism of action of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
There are many future directions for research on 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its therapeutic potential in various diseases. In cancer research, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one could be further studied for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. In inflammation and neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one could be further studied for its potential as a neuroprotective agent. In addition, the use of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one as a tool compound for studying various signaling pathways and molecular targets could be explored.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one involves the reaction of 4-methoxyacetophenone and 4-propoxybenzaldehyde in the presence of a base and a catalyst. The reaction proceeds through the Claisen-Schmidt condensation reaction, resulting in the formation of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one. The purity and yield of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to protect neurons from oxidative stress and neuroinflammation.
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-propoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-14-23-18-10-6-16(7-11-18)20-13-12-19(21)15-4-8-17(22-2)9-5-15/h4-13,20H,3,14H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNYNRNOLNNBF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-({[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}imino)diethanol](/img/structure/B4983071.png)
![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)


![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)